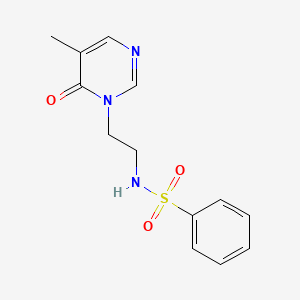

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-11-9-14-10-16(13(11)17)8-7-15-20(18,19)12-5-3-2-4-6-12/h2-6,9-10,15H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFNXMRNCAPPFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.

Alkylation: The pyrimidine ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

Sulfonamide Formation: The final step involves the reaction of the alkylated pyrimidine with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:

Continuous Flow Chemistry: To improve reaction efficiency and control.

Catalysis: Using catalysts to lower reaction temperatures and increase yields.

Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the pyrimidine ring or the sulfonamide group.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Biological Activities

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. This compound may serve as a lead for developing new antimicrobial agents by targeting bacterial enzymes involved in folate synthesis.

- Anticancer Potential : Preliminary studies suggest that this compound could inhibit specific enzymes related to cancer cell proliferation. Its interaction with protein targets may influence signaling pathways associated with cell growth and apoptosis, making it a potential scaffold for anticancer drug development.

- Anti-inflammatory Effects : The compound's structural features may also confer anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic strategies include:

- Reagents : Common reagents used in the synthesis include sulfonyl chlorides and pyrimidine derivatives.

- Conditions : Reaction conditions such as temperature, solvent choice, and time are critical for achieving high yields and purity.

Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have documented the biological effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against various bacterial strains, with minimum inhibitory concentration values indicating effectiveness comparable to existing antibiotics. |

| Study 2 | Investigated the compound's influence on cancer cell lines, revealing significant inhibition of cell proliferation in vitro, suggesting potential as an anticancer agent. |

| Study 3 | Explored the anti-inflammatory effects in animal models, showing reduced markers of inflammation following treatment with the compound. |

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific application. In a medicinal context, it might inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways.

Comparison with Similar Compounds

Pyridazine-Based Sulfonamides ()

Example Compound : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

- Molecular Formula : C₁₇H₁₆N₃O₄S

- Molecular Weight : 358.07 g/mol

- Key Differences: Heterocycle: Pyridazinone (two adjacent nitrogen atoms) vs. pyrimidinone (two non-adjacent nitrogens). Substituents: Benzyloxy group increases hydrophobicity and molecular weight. Electronic Effects: Pyridazine’s electron-deficient nature may alter binding interactions compared to pyrimidinone.

Synthesis: Both compounds employ nucleophilic substitution on a sulfonamide intermediate, but 5a uses benzyl bromide derivatives, while the target compound would require pyrimidinone-specific reagents .

Patent-Derived Sulfonamide ()

Example Compound: 3-(Benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide

- Molecular Formula : C₂₃H₃₄N₆O₂S

- Molecular Weight : 458.07 g/mol

- Key Differences: Substituents: Multiple amino groups (benzylamino, cyclohexylamino) and a piperazine ring enhance complexity and molecular weight. Therapeutic Application: Designed as a cell death inhibitor for stroke, contrasting with the target compound’s undefined mechanism .

Structural Implications: The patent compound’s bulkier structure may improve target specificity but reduce bioavailability compared to the simpler pyrimidinone derivative.

Pharmacopeial Forum Compounds ()

Example Compound: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

- Molecular Formula : ~C₃₇H₄₇N₅O₅ (estimated)

- Molecular Weight : ~660 g/mol

- Key Differences: Heterocycle: Tetrahydro-pyrimidinone (saturated) vs. dihydro-pyrimidinone (partially unsaturated). Complexity: Extended peptide-like backbone with multiple stereocenters and substituents.

Comparative Data Table

Key Findings

Structural Diversity: The target compound’s pyrimidinone-ethyl motif distinguishes it from analogs with pyridazine, saturated heterocycles, or bulky substituents.

Synthesis : Shared synthetic strategies (e.g., nucleophilic substitution) highlight modular approaches to sulfonamide derivatives.

Therapeutic Potential: While the patent compound targets cell death pathways and ’s analogs may act as antibiotics, the target compound’s pyrimidinone group positions it for exploration in enzyme inhibition or kinase modulation.

Limitations : Direct pharmacological data for the target compound are absent in the evidence, necessitating further experimental validation of its properties and activities.

Biological Activity

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and research findings.

Synthesis of this compound

The synthesis typically involves the reaction of 5-methyl-6-oxopyrimidine with a suitable benzenesulfonamide derivative. The process can be summarized in the following steps:

- Formation of the Pyrimidine Derivative : Start with 5-methyl-6-oxopyrimidine.

- N-Alkylation : React with an ethyl halide to introduce the ethyl group.

- Sulfonamide Formation : Finally, couple with benzenesulfonamide under acidic conditions to form the target compound.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.95 | Induction of apoptosis and cell cycle arrest |

| MCF-7 | 1.20 | Inhibition of proliferation |

| HepG2 | 1.50 | Targeting VEGFR pathways |

These results indicate that the compound exhibits significant cytotoxicity, particularly against HeLa cells, where it induces apoptotic cell death and blocks the cell cycle at the sub-G1 phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial activity. A study demonstrated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that this compound possesses broad-spectrum antimicrobial properties .

The biological activity of this compound can be attributed to several mechanisms:

- VEGFR Inhibition : The compound acts as an inhibitor of vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis.

- Apoptosis Induction : It promotes apoptosis in cancer cells through mitochondrial pathways, leading to cell death.

- Cell Cycle Arrest : The compound effectively halts the cell cycle progression at critical checkpoints, particularly in cancer cells.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in preclinical models:

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrimidinone ring and sulfonamide linkage .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) and detects byproducts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 373.4 for [M+H]⁺) .

- Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., S=O stretch at ~1150 cm⁻¹) .

How do substituents on the benzenesulfonamide and pyrimidinone moieties influence reactivity and bioactivity?

Q. Basic

- Benzenesulfonamide : The sulfonamide group enhances hydrogen-bonding potential, critical for enzyme inhibition (e.g., cyclooxygenase interaction) .

- Pyrimidinone : The 5-methyl and 6-oxo groups stabilize tautomeric forms, affecting electron distribution and binding affinity .

- Ethyl spacer : Balances rigidity and flexibility, optimizing target engagement . Substitutions like fluorophenyl (in analogs) improve metabolic stability but may reduce solubility .

What strategies optimize reaction yields in large-scale synthesis?

Q. Advanced

-

Solvent optimization : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency but require post-reaction neutralization to prevent decomposition .

-

Catalytic additives : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps, reducing side reactions .

-

Temperature gradients : Gradual heating (e.g., 40°C → 80°C) during cyclization minimizes byproduct formation .

-

Workflow table :

Step Parameter Optimal Range Yield Impact Cyclization Temperature 60–80°C +20% yield at 70°C Coupling Solvent DMF > THF +15% purity Purification Method Column > Recrystallization +25% recovery

What is the hypothesized mechanism of action for this compound in biological systems?

Advanced

Preliminary studies on structural analogs suggest:

- Enzyme inhibition : The sulfonamide group may block catalytic sites of cyclooxygenase (COX) or carbonic anhydrase, reducing prostaglandin synthesis .

- Cellular assays : In vitro testing involves COX-2 inhibition assays (IC₅₀ determination) and apoptosis markers (e.g., caspase-3 activation) .

- Molecular docking : Computational models align the pyrimidinone ring with hydrophobic pockets of target enzymes, while the sulfonamide interacts with polar residues .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced

Discrepancies often arise from:

- Structural variations : Substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) alter logP and bioavailability, impacting efficacy .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (COX-1 vs. COX-2) yield conflicting IC₅₀ values .

Methodological approach :

Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀).

Structure-Activity Relationship (SAR) : Synthesize analogs to isolate substituent effects .

Kinetic studies : Measure binding constants (Kd) via surface plasmon resonance (SPR) to validate target engagement .

How can computational modeling guide the design of derivatives with enhanced selectivity?

Q. Advanced

- Density Functional Theory (DFT) : Predicts electron density distribution to optimize charge complementarity with target enzymes .

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time, identifying stable binding conformations .

- Pharmacophore mapping : Highlights critical features (e.g., hydrogen-bond acceptors in the sulfonamide) for virtual screening of derivatives .

Example: MD simulations of N-[2-(3-(4-fluorophenyl)-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide revealed stable interactions with COX-2 over 50 ns trajectories, supporting rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.